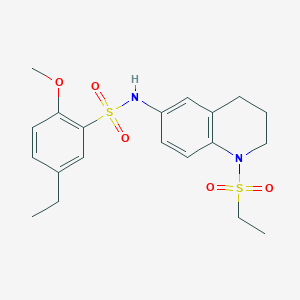
5-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide is an organic compound known for its complex structure and multifaceted applications. It belongs to the class of sulfonamides, characterized by the presence of a sulfonyl functional group attached to an amine. This compound combines structural elements of tetrahydroquinoline and methoxybenzenesulfonamide, resulting in unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-N-(1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide typically involves multi-step organic synthesis. The key steps may include the alkylation of tetrahydroquinoline, sulfonylation to introduce the ethylsulfonyl group, and subsequent condensation with 2-methoxybenzenesulfonyl chloride. Each step requires precise control of reaction conditions such as temperature, solvent choice, and catalyst use.
Industrial Production Methods: On an industrial scale, the production of this compound would leverage optimized reaction conditions for efficiency and yield. High-pressure reactors, continuous flow systems, and automated monitoring can enhance the scalability of the synthesis process while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions: The compound is reactive in various organic transformations including:
Oxidation: Can undergo oxidation reactions at the methoxy or ethyl groups.
Reduction: Reduction reactions may target the sulfonyl groups or the quinoline ring.
Substitution: Nucleophilic or electrophilic substitution at the benzene or quinoline rings.
Common Reagents and Conditions: Typical reagents include strong oxidizers like potassium permanganate, reducers such as lithium aluminum hydride, and substitution agents like halides. Reactions often require specific solvents (e.g., dichloromethane, ethanol) and catalysts (e.g., palladium, acid catalysts).
Major Products: The reactions yield various derivatives, each differing slightly in their functional groups while preserving the core structure of the compound.
Scientific Research Applications
The compound sees use in:
Chemistry: As an intermediate in organic synthesis for complex molecules.
Biology: As a potential lead compound for drug discovery, particularly in antimicrobial and anticancer research.
Medicine: Investigated for its potential therapeutic effects.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules. It may inhibit specific enzymes or disrupt cellular processes by binding to molecular targets like proteins or DNA. The exact pathways depend on the functional groups and their interactions within biological systems.
Comparison with Similar Compounds
N-(2-methoxyphenyl)-4-methylbenzenesulfonamide
6-ethyl-N-(4-(ethylsulfonyl)phenyl)-1,2,3,4-tetrahydroquinoline-2-sulfonamide
5-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzenesulfonamide
These compounds differ in the substituents attached to the sulfonyl and quinoline groups, leading to variations in their reactivity and application profiles. Each offers distinct advantages and limitations based on their structural nuances.
Properties
IUPAC Name |
5-ethyl-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S2/c1-4-15-8-11-19(27-3)20(13-15)29(25,26)21-17-9-10-18-16(14-17)7-6-12-22(18)28(23,24)5-2/h8-11,13-14,21H,4-7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJFZAOXPRSKLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4-{2-methyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carbonyl}phenyl)methyl]prop-2-enamide](/img/structure/B2703465.png)

![8-(2-ethoxyphenyl)-1,7-dimethyl-3-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2703467.png)
![N-[(2-methoxyadamantan-2-yl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2703468.png)
![2,4-Dimethyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2703469.png)
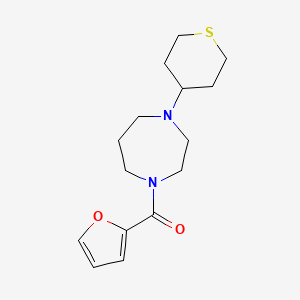
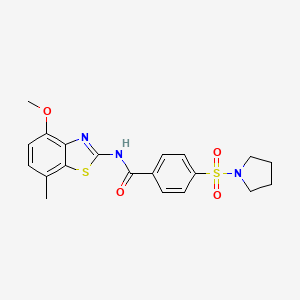
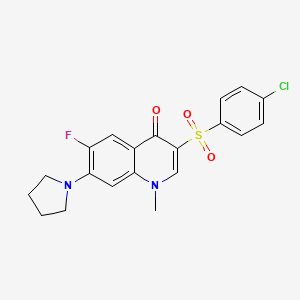
methanone](/img/structure/B2703477.png)
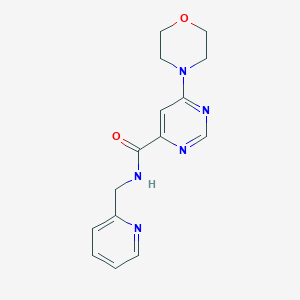
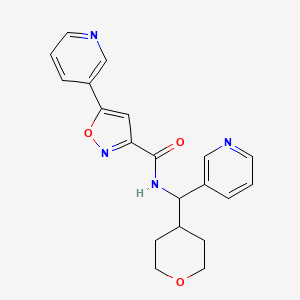
![N-[(1S)-1-(pyridin-2-yl)ethyl]methanesulfonamide](/img/structure/B2703483.png)
![1-methyl-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2703485.png)
![N-(1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2703486.png)
